molecular formula C20H18Cl2N4O2S B2628363 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1221715-30-5

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2628363
CAS No.: 1221715-30-5
M. Wt: 449.35
InChI Key: LSSHJLMWHGVSND-UHFFFAOYSA-N
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Description

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C20H18Cl2N4O2S and its molecular weight is 449.35. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Novel Compound Formation

  • The synthesis of quino[1,2-c]quinazolinium derivatives, analogs to potent antitumor benzo[c]phenanthridine alkaloids, showcases the interest in exploring the therapeutic potential of complex quinazoline derivatives (Phillips & Castle, 1980). This highlights the continuous efforts to develop novel compounds with possible antitumor activities.
  • A method for creating 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones through a three-component condensation process demonstrates the synthetic versatility of triazoloquinazoline frameworks (Shikhaliev et al., 2005). This underlines the chemical flexibility of this compound class for various applications.

Biological Activities and Chemical Transformations

  • Research on pyrazoline and pyrazole derivatives, including triazoloquinazoline structures, reveals their antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Hassan, 2013).
  • The creation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives points to a focus on modifying the core structure for varied chemical properties and possibly biological activities (Al-Salahi & Geffken, 2011).

Pharmacological Potential

  • Studies on quinazoline derivatives aiming at diuretic activity further reflect the interest in exploiting this chemical scaffold for therapeutic uses, emphasizing the exploration of structural features contributing to pharmacological effects (Eisa et al., 1996).

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c1-4-18-24-19-12-8-16(27-2)17(28-3)9-15(12)23-20(26(19)25-18)29-10-11-5-6-13(21)14(22)7-11/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSHJLMWHGVSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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